N-(4-cyanophenyl)-2,4-dimethylbenzamide

Description

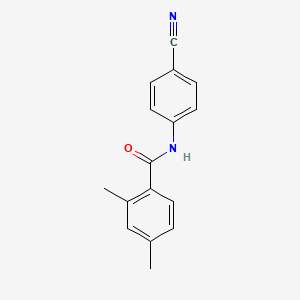

N-(4-Cyanophenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group linked to a 4-cyanophenylamine moiety. The cyano group (-CN) at the para position of the aniline ring and the methyl groups at the ortho and para positions of the benzoyl ring confer distinct electronic and steric properties.

Properties

IUPAC Name |

N-(4-cyanophenyl)-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-3-8-15(12(2)9-11)16(19)18-14-6-4-13(10-17)5-7-14/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRHUWMIXOXUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358933 | |

| Record name | N-(4-cyanophenyl)-2,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701245-81-0 | |

| Record name | N-(4-cyanophenyl)-2,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2,4-dimethylbenzamide typically involves the reaction of 4-cyanophenylamine with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions where the cyanophenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions often require the use of nucleophiles or electrophiles under specific conditions, such as the presence of a catalyst or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

N-(4-cyanophenyl)-2,4-dimethylbenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Benzamides

Substituent Position and Electronic Effects

Key Compounds:

N-(4-Cyanophenyl)-2,6-difluorobenzamide (): Structural similarity lies in the 4-cyanophenyl group. The 2,6-difluoro substitution on the benzoyl ring introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound. The acetylene chain in its derivative (prop-2-ynyl) alters molecular geometry, with a C9–C10 bond length of 1.162 Å and a 59.03° angle between the acetylene and benzoyl ring .

N-(2-Chloro-4-cyanophenyl)benzamide (): Chlorine at the ortho position (vs. methyl in the target) increases steric hindrance and electron-withdrawing effects. Molecular weight (256.69 g/mol) is lower than the target compound due to the absence of methyl groups .

Data Table 1: Substituent Effects on Benzamide Derivatives

Key Compounds:

(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) ():

- A 3,4-dimethylbenzamide derivative with umami flavor properties.

- Undergoes rapid oxidative metabolism in human and rat liver microsomes, primarily at the aryl methyl group .

- Comparatively, the 2,4-dimethyl substitution in the target compound may alter metabolic pathways due to steric shielding of methyl groups.

Physicochemical Properties

Key Compounds:

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Fluorescence studies highlight the impact of electron-donating (methoxy) and withdrawing (Cl) groups on photophysical behavior. The target compound’s cyano group may enhance fluorescence quenching compared to chloro substituents .

N-(2,2-Diphenylethyl)-4-nitrobenzamide (): Nitro group increases molecular polarity but reduces solubility in non-polar solvents. Mechanosynthesis methods (ball milling) suggest eco-friendly routes applicable to analogous benzamides .

Biological Activity

N-(4-cyanophenyl)-2,4-dimethylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H16N2O

- Molecular Weight : 252.31 g/mol

- Structural Features : The compound features a cyanophenyl group attached to a benzamide structure with dimethyl substitutions at the 2 and 4 positions on the benzene ring. This unique arrangement influences its reactivity and biological activity.

This compound interacts with various molecular targets, primarily enzymes and receptors. The binding occurs through:

- Hydrogen Bonding

- Hydrophobic Interactions

- Van der Waals Forces

These interactions can modulate the activity of specific biological pathways, making the compound a candidate for therapeutic applications, particularly in cancer treatment and antimicrobial activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies suggest it may interfere with specific signaling pathways involved in tumor growth.

- A case study highlighted its efficacy against various cancer cell lines in vitro, showing significant reductions in cell viability at certain concentrations.

-

Antimicrobial Activity :

- Preliminary studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains.

- It is believed to inhibit bacterial enzyme activity, contributing to its effectiveness as an antimicrobial agent.

-

Anti-inflammatory Effects :

- This compound has been investigated for potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| N-(4-cyanophenyl)benzamide | Para-substituted cyanophenyl group | Known for antibacterial activity |

| N-(4-cyanophenyl)-3,5-dimethylbenzamide | Dimethyl substitution at different positions | Exhibits distinct biological activity |

| N-(4-cyanophenyl)-3,4-dimethylbenzamide | Dimethyl groups at 3 and 4 positions | Potential anti-cancer properties |

Case Studies and Research Findings

-

In Vitro Studies :

- A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell proliferation rates compared to controls (p < 0.05). The compound's IC50 values were determined to be in the low micromolar range.

-

Antimicrobial Testing :

- The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) that indicate potential as an antimicrobial agent.

-

Mechanistic Investigations :

- Further research explored the specific pathways affected by the compound, revealing modulation of apoptosis-related proteins in cancer cells, which may contribute to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.